molecular formula C8H13NO B12310553 rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis

rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis

Cat. No.: B12310553
M. Wt: 139.19 g/mol
InChI Key: FGQZQXVEFMMLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when difluorocyclopropenes are used together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent yields, and maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action for rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine, cis is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine

InChI

InChI=1S/C8H13NO/c9-8-4-6(8)5-10-7(8)2-1-3-7/h6H,1-5,9H2

InChI Key

FGQZQXVEFMMLHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3(CC3CO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.